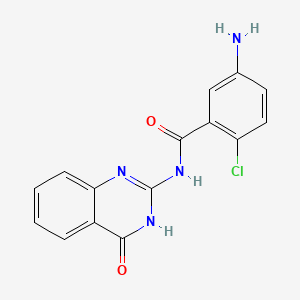
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a chemical compound with the molecular formula C15H11ClN4O2 It is a benzamide derivative that features a quinazolinone moiety, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then cyclized with formamide to yield 2-chloro-4-oxo-1,4-dihydroquinazoline. The final step involves the reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- 4-Amino-5-chloro-2-ethoxy-N-(4-fluorobenzyl)-2-morpholinylbenzamide
- 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(4-chlorophenyl)benzamide
Uniqueness
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is unique due to its specific quinazolinone structure, which imparts distinct biological activities. Unlike other similar compounds, it has shown promising results in preliminary studies for its potential use in cancer therapy, making it a compound of significant interest in medicinal chemistry .
生物活性
5-Amino-2-chloro-N-(4-oxo-1,4-dihydroquinazolin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.
Chemical Structure and Properties
The compound has the molecular formula C15H11ClN4O2 and a molecular weight of 314.72 g/mol. Its structure features a quinazoline core, which is known for various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity :
- Anticancer Properties :
- Antibacterial Activity :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of DNA Replication : Similar compounds have been shown to interfere with viral DNA replication processes, which could be a pathway for this compound's antiviral activity .
- Targeting Kinase Activity : Some benzamide derivatives have been identified as RET kinase inhibitors, which play crucial roles in cancer cell signaling pathways .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
Case Study: Antiviral Efficacy
A specific case study investigated the antiviral efficacy of benzamide derivatives against HBV. The lead compound exhibited an IC50 value significantly lower than existing treatments like niclosamide, indicating enhanced potency and selectivity .
特性
CAS番号 |
61613-50-1 |
|---|---|
分子式 |
C15H11ClN4O2 |
分子量 |
314.72 g/mol |
IUPAC名 |
5-amino-2-chloro-N-(4-oxo-3H-quinazolin-2-yl)benzamide |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-6-5-8(17)7-10(11)14(22)20-15-18-12-4-2-1-3-9(12)13(21)19-15/h1-7H,17H2,(H2,18,19,20,21,22) |
InChIキー |
CSMAOHXBDFAWSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC(=O)C3=C(C=CC(=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















